N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-5-methylthiophene-2-sulfonamide
Description
N-[1-(4-Methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-5-methylthiophene-2-sulfonamide is a sulfonamide derivative featuring a tetrahydroquinoline core substituted with a 4-methoxybenzenesulfonyl group at position 1 and a 5-methylthiophene-2-sulfonamide moiety at position 5. Its molecular formula is C₂₂H₂₃N₃O₅S₃ (estimated molecular weight: ~509.6 g/mol). The compound’s structure integrates dual sulfonamide groups, which are known to enhance binding affinity to biological targets such as enzymes or receptors .
Properties
IUPAC Name |
N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-5-methylthiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5S3/c1-15-5-12-21(29-15)30(24,25)22-17-6-11-20-16(14-17)4-3-13-23(20)31(26,27)19-9-7-18(28-2)8-10-19/h5-12,14,22H,3-4,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLHRPMDBSUVIPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
5-Methyl-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide
(E)-N-Hydroxy-3-(1-(4-methoxyphenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acrylamide
- Key Difference : Replaces the 5-methylthiophene-2-sulfonamide group with an N-hydroxyacrylamide moiety.
- Implications : The acrylamide group enables covalent interaction with HDAC active sites, a mechanism distinct from sulfonamide-based inhibition .
Tetrahydroquinoline Derivatives with Varied Substituents
N-(1-(2-(Dimethylamino)ethyl)-8-fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide (Compound 31)
- Key Features: Incorporates a dimethylaminoethyl side chain and a 2-oxo group on the tetrahydroquinoline core.
- Activity: Evaluated for NOS inhibition, with selective affinity for inducible NOS (iNOS) over endothelial NOS (eNOS) .
- Comparison : The absence of a sulfonamide group in Compound 31 highlights the role of sulfonamides in enhancing target specificity or potency .
N-(1-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide Dihydrochloride (Compound 70)
- Key Features : Substituted with a piperidin-4-yl group and formulated as a dihydrochloride salt.
- Synthesis : Prepared via HCl treatment of a tert-butyl-protected precursor, yielding improved solubility for pharmacological testing .
- Implications : Salt formation strategies (e.g., dihydrochloride) may be applicable to the target compound to optimize bioavailability .
Spectral Data
- IR Spectroscopy : Sulfonamide derivatives exhibit characteristic C=S (1243–1258 cm⁻¹) and NH (3150–3414 cm⁻¹) stretching vibrations, consistent with tautomeric forms observed in related 1,2,4-triazole-thiones .
- 1H-NMR: Protons adjacent to sulfonamide groups in tetrahydroquinoline derivatives typically resonate at δ 7.2–8.1 ppm for aromatic regions and δ 3.5–4.5 ppm for methylene/methoxy groups .
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